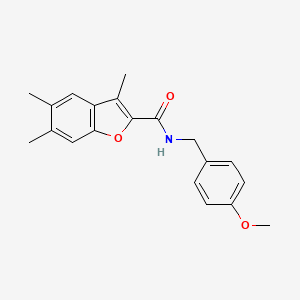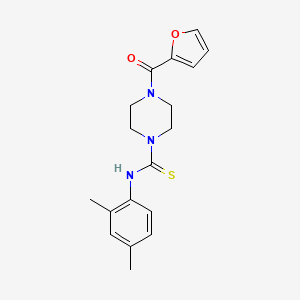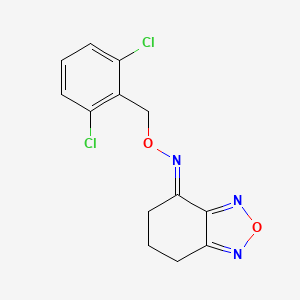![molecular formula C16H11ClN2O3S B5768864 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5768864.png)
4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a thiazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid exerts its effects through the inhibition of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid binds to the glycine binding site of the NMDA receptor, leading to the inhibition of its activity. This results in the suppression of glutamate-mediated excitotoxicity, which is implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid has been shown to have various biochemical and physiological effects. In addition to its inhibition of glutamate receptors, 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. MMPs play a role in various physiological processes, including tissue remodeling, wound healing, and cancer metastasis. 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the prevention of cancer development.
实验室实验的优点和局限性
4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid has several advantages and limitations for use in lab experiments. One advantage is its specificity for the glycine binding site of the NMDA receptor, which allows for the selective inhibition of this receptor. However, 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid has a relatively low potency compared to other NMDA receptor antagonists, which may limit its use in certain experiments. Additionally, 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell culture experiments.
未来方向
There are several future directions for the study of 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid. One potential direction is the development of more potent derivatives of 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid that can be used in experiments with higher efficacy. Additionally, the potential applications of 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid in drug discovery for the treatment of bacterial infections and cancer should be further investigated. Furthermore, the effects of 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid on other physiological processes, such as inflammation and angiogenesis, should be explored to gain a better understanding of its potential therapeutic benefits.
合成方法
4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid can be synthesized through different methods, including the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol with 4-carboxybenzaldehyde in the presence of a base. The reaction results in the formation of 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid as a white crystalline solid with a melting point of 230-232°C and a molecular weight of 385.88 g/mol.
科学研究应用
4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid has been shown to inhibit the activity of glutamate receptors, which are involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells. Furthermore, 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid has been investigated as a potential drug candidate for the treatment of bacterial infections, as it has been shown to inhibit the growth of certain bacterial strains.
属性
IUPAC Name |
4-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-13-7-5-11(6-8-13)14-18-19-16(22-14)23-9-10-1-3-12(4-2-10)15(20)21/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXMWCUQMSFADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(mesityloxy)ethyl]pyrrolidine](/img/structure/B5768784.png)
![N-(3-acetylphenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5768789.png)

![4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5768795.png)
![4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide](/img/structure/B5768797.png)


![8,8-dimethyl-3-propyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5768812.png)
![1-allyl-2-(4-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5768832.png)


![4-tert-butyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5768863.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5768866.png)